molecular formula C26H49P B13932381 Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane CAS No. 61142-16-3

Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane

Cat. No.: B13932381
CAS No.: 61142-16-3
M. Wt: 392.6 g/mol
InChI Key: SRHZDDMFIXKHGY-UHFFFAOYSA-N
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Description

Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is a tertiary phosphine compound characterized by its unique structure, which includes cyclohexyl and methyl groups attached to a phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, such as cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.

Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and organometallic reagents are typical reactants in substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

Scientific Research Applications

Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry, facilitating various catalytic processes.

    Biology: The compound can be employed in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane exerts its effects involves its role as a ligand. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which the phosphine interacts.

Comparison with Similar Compounds

Uniqueness: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is unique due to its specific combination of cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic processes, distinguishing it from other tertiary phosphines.

Properties

CAS No.

61142-16-3

Molecular Formula

C26H49P

Molecular Weight

392.6 g/mol

IUPAC Name

cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane

InChI

InChI=1S/C26H49P/c1-18(2)23-14-12-20(5)16-25(23)27(22-10-8-7-9-11-22)26-17-21(6)13-15-24(26)19(3)4/h18-26H,7-17H2,1-6H3

InChI Key

SRHZDDMFIXKHGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)P(C2CCCCC2)C3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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